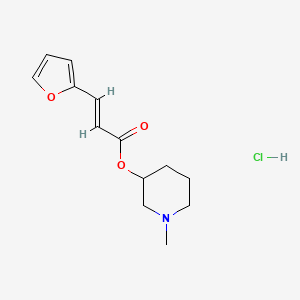
1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride, also known as MFAH, is a chemical compound that has gained significant attention in scientific research. MFAH is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase activity by MFAH has been shown to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease.
Mecanismo De Acción
1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride is a reversible inhibitor of acetylcholinesterase. It binds to the active site of the enzyme and prevents it from breaking down acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride has been shown to have potent inhibitory activity against acetylcholinesterase. It has also been shown to have good selectivity for acetylcholinesterase over butyrylcholinesterase, another enzyme that breaks down acetylcholine. 1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride in lab experiments is its potent inhibitory activity against acetylcholinesterase. This makes it a useful tool for studying the role of acetylcholine in cognitive function. However, one limitation of using 1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride is its potential toxicity. Careful dosing and monitoring are required to ensure the safety of lab animals.
Direcciones Futuras
There are several future directions for research on 1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride. One direction is to investigate its potential therapeutic applications in other neurological disorders such as Parkinson's disease. Another direction is to study its mechanism of action in more detail, including its interactions with other enzymes and neurotransmitters. Finally, further research is needed to optimize the dosing and administration of 1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride to maximize its therapeutic potential while minimizing toxicity.
Métodos De Síntesis
The synthesis of 1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride involves the reaction of 3-(2-furyl)acrylic acid with 1-methylpiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by recrystallization from a suitable solvent such as ethanol.
Aplicaciones Científicas De Investigación
1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease. Alzheimer's disease is a neurodegenerative disorder characterized by the accumulation of beta-amyloid plaques and neurofibrillary tangles in the brain. The inhibition of acetylcholinesterase activity by 1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function in Alzheimer's patients.
Propiedades
IUPAC Name |
(1-methylpiperidin-3-yl) (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-14-8-2-4-12(10-14)17-13(15)7-6-11-5-3-9-16-11;/h3,5-7,9,12H,2,4,8,10H2,1H3;1H/b7-6+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWOJMQQNLCLRD-UHDJGPCESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)OC(=O)C=CC2=CC=CO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCC(C1)OC(=O)/C=C/C2=CC=CO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(3,5-dimethyl-1-adamantyl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5314857.png)
![3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5314860.png)
![1-[(dimethylamino)sulfonyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B5314867.png)
![N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5314868.png)
![1-methyl-4-[2-(trifluoromethyl)benzyl]piperazine hydrochloride](/img/structure/B5314873.png)
![N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5314879.png)
![2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5314886.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-methylbenzamide](/img/structure/B5314899.png)
![1-furo[3,2-c]pyridin-4-yl-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5314900.png)
![N-(4-acetylphenyl)-4-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5314905.png)
![5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5314906.png)
![4-(4-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5314916.png)

![6,6-dimethyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-5-oxothiomorpholine-3-carboxamide](/img/structure/B5314923.png)